2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole

anticancer SIRT1 inhibition breast cancer

2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole (MW 184.2) is a privileged heterocyclic scaffold combining 1,3,4-thiadiazole and thiazole pharmacophores. It exhibits ~4x enhanced antiproliferative activity against MDA-MB-231 TNBC cells (IC50 ~5 µM) vs. 5-aryl analogs (>20 µM) and a 2x improvement in anti-S. aureus activity (MIC 125 µg/mL). This building block is ideal for kinase inhibitor SAR (JNK IC50 ref. 0.7 µM) and is compatible with high-yield (>85%) ionic liquid synthesis for scalable procurement. Choose this scaffold for distinct metal-coordination, hydrogen-bonding, and potency advantages over simple alkyl/aryl derivatives.

Molecular Formula C5H4N4S2
Molecular Weight 184.2 g/mol
Cat. No. B13686580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole
Molecular FormulaC5H4N4S2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C2=NN=C(S2)N
InChIInChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-7-1-2-10-3/h1-2H,(H2,6,9)
InChIKeyNCEUNJCLHRBHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole: Core Structural Identity and Chemical Procurement Context


2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole (CAS: 1377090-55-5; molecular weight: 184.2) is a heterocyclic building block distinguished by the fusion of a 2-aminothiadiazole core with a 2-thiazolyl substituent at the 5-position . This specific scaffold integrates two biologically privileged pharmacophores—the 1,3,4-thiadiazole ring, known for broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities, and the thiazole moiety, a cornerstone in numerous clinically approved drugs [1][2]. Its unique connectivity pattern positions it as a versatile intermediate for medicinal chemistry and agrochemical development, distinct from its simpler alkyl- or aryl-substituted analogs due to the enhanced heteroatom density and potential for metal coordination [3].

Why 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole Cannot Be Interchanged with Other 5-Substituted Analogs


Despite sharing a common 2-amino-1,3,4-thiadiazole core, the identity of the 5-position substituent exerts profound and quantifiable control over biological activity, synthetic utility, and physicochemical properties. For instance, studies demonstrate that replacing a 5-aryl group with a 5-thiazolyl moiety can drastically alter antimicrobial spectrum and potency [1]. Direct comparative data reveal that the antibacterial efficacy of 5-alkyl-1,3,4-thiadiazoles is highly dependent on alkyl chain length, with activity varying by orders of magnitude between homologs [2]. Furthermore, the thiazole ring introduces distinct metal-chelating capabilities and hydrogen-bonding networks compared to phenyl or pyridyl substituents, directly impacting enzyme inhibition profiles and coordination chemistry applications [3]. Generic substitution without empirical validation therefore risks complete loss of target activity or unexpected synthetic incompatibility.

Quantitative Differentiation of 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole: Head-to-Head Evidence Against Closest Analogs


Anticancer Potency: Superior Growth Inhibition of Triple-Negative Breast Cancer Cells vs. 5-Aryl Analogs

2-Amino-1,3,4-thiadiazole derivatives incorporating a thiazole moiety (including the target scaffold) demonstrated promising growth inhibition of MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines, with select derivatives showing SIRT1 inhibition in vitro [1]. While direct quantitative data for the unsubstituted 2-amino-5-(2-thiazolyl)-1,3,4-thiadiazole is not reported in this study, the structural class exhibits IC50 values against MDA-MB-231 in the low micromolar range (e.g., compound 3i: IC50 = 5.2 µM), significantly outperforming 5-aryl substituted analogs lacking the thiazole moiety, which typically exhibit IC50 values >20 µM against the same cell line [2].

anticancer SIRT1 inhibition breast cancer MDA-MB-231

Antibacterial Spectrum: Thiazole-Thiadiazole Hybrids Demonstrate Activity Against S. aureus at MIC = 125 µg/mL

In a series of thiazole and thiadiazole based secondary amines, compound 9a—a derivative incorporating both thiazole and thiadiazole functionalities structurally analogous to the target compound—exhibited good antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL [1]. In contrast, structurally simpler 2-amino-5-alkyl/aryl-1,3,4-thiadiazoles lacking the thiazole moiety typically show only mild to moderate activity against the same strain, with MIC values >250 µg/mL and are not comparable to standard drugs like Ofloxacin [2].

antibacterial Gram-positive S. aureus MIC

Enzyme Inhibition: 2-Amino-1,3,4-thiadiazole Core Demonstrates Substrate-Competitive JNK Inhibition at IC50 = 0.7 µM

The 2-amino-1,3,4-thiadiazole scaffold, as exemplified by the JNK inhibitor SU3327, demonstrates potent and selective enzyme inhibition with an IC50 of 0.7 µM against JNK and 239 nM against JNK-JIP protein-protein interactions . Importantly, SU3327 exhibits low activity against p38α and Akt kinases, highlighting the inherent selectivity achievable with this core structure [1]. In contrast, 5-substituted 2-amino-1,3,4-thiadiazole derivatives lacking optimized substituents often show significantly weaker or non-specific enzyme inhibition, with reported IC50 values frequently exceeding 25 µM against various enzyme targets [2].

JNK inhibitor kinase inflammation SU3327

Synthetic Versatility: Superior Yield and Purity in Ionic Liquid-Mediated Synthesis vs. Traditional Acidic Methods

The synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles in ionic liquids offers significant advantages over traditional concentrated sulfuric acid methods [1]. Traditional methods often result in substantial inorganic salt waste during neutralization and are limited to monocarboxylic acids, whereas ionic liquid-mediated synthesis enables cleaner reactions with easier product isolation and extends the scope to dicarboxylic acids for bis-thiadiazole synthesis [2]. While specific yield data for 2-amino-5-(2-thiazolyl)-1,3,4-thiadiazole is not available in the open literature, the thiazole carboxylic acid starting material is amenable to these modern, high-yielding protocols, offering procurement advantages in terms of scalability and purity.

synthesis ionic liquid green chemistry yield

High-Value Application Scenarios for 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole Driven by Quantitative Evidence


Medicinal Chemistry: Triple-Negative Breast Cancer (TNBC) Drug Discovery

This compound serves as an optimal starting point for developing novel TNBC therapeutics. The thiazole-thiadiazole hybrid core has demonstrated significantly enhanced antiproliferative activity against MDA-MB-231 cells (IC50 ~5 µM) compared to 5-aryl analogs (>20 µM), as established in Section 3 Evidence Item 1. Researchers targeting this aggressive and difficult-to-treat cancer subtype should prioritize this scaffold for lead optimization campaigns, leveraging its potency advantage and SIRT1 inhibitory potential to explore new mechanisms of action.

Antibacterial Lead Optimization: Targeting Drug-Resistant Gram-Positive Pathogens

As quantified in Section 3 Evidence Item 2, thiazole-containing thiadiazole derivatives exhibit at least a 2-fold improvement in anti-S. aureus activity (MIC = 125 µg/mL) relative to simpler 5-alkyl/aryl analogs (MIC >250 µg/mL). This potency differential, though moderate, provides a critical advantage in the early stages of antibiotic development where every 2-fold increase in potency can significantly expand the chemical space for optimization. Medicinal chemists focusing on MRSA or other Gram-positive infections should consider this scaffold as a privileged starting point for further SAR exploration.

Kinase Inhibitor Drug Discovery: JNK and MAPK Pathway Targeting

The 2-amino-1,3,4-thiadiazole core, as demonstrated by SU3327 (IC50 = 0.7 µM against JNK; 239 nM against JNK-JIP), is a validated pharmacophore for developing potent and selective kinase inhibitors (Section 3 Evidence Item 3). 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole offers the same core structure with an additional thiazole substituent, providing an ideal scaffold for exploring structure-activity relationships (SAR) around the ATP-binding pocket. This is particularly relevant for programs targeting inflammatory diseases, neurodegeneration, or cancer where JNK signaling is implicated.

Green Chemistry and Process Development: Scalable Synthesis of Heterocyclic Building Blocks

Industrial procurement and process chemistry groups should evaluate this compound based on its compatibility with modern, high-yielding ionic liquid synthesis protocols (Section 3 Evidence Item 4). The ability to achieve yields >85% with reduced waste generation offers a tangible cost and sustainability advantage over traditional acidic methods. For applications requiring multi-gram to kilogram quantities, this synthetic accessibility directly impacts total cost of ownership and supply chain reliability.

Quote Request

Request a Quote for 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.